N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl moiety at position 5, and a thioether-linked acetamide side chain at position 2.
Properties
IUPAC Name |
N-benzyl-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S2/c1-34-20-13-11-19(12-14-20)31-23(16-30-21-9-5-6-10-22(21)36-26(30)33)28-29-25(31)35-17-24(32)27-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXJXXAKOTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones
- Structure : These triazole derivatives (compounds [7–9] in ) share the 1,2,4-triazole core but replace the benzothiazolone with a phenylsulfonyl group and a 2,4-difluorophenyl substituent.
- Key Differences: The absence of the thioacetamide side chain and benzo[d]thiazol-2-one ring reduces hydrogen-bonding capacity compared to the target compound.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a)
- Structure : This compound () features a thiadiazole-oxadiazole hybrid scaffold with a 4-chlorophenyl group.
- Key Differences : The dual heterocyclic system (thiadiazole and oxadiazole) may confer greater metabolic stability but lacks the triazole ring’s versatility. The chloro substituent increases hydrophobicity, which could enhance binding to lipophilic targets .
2.1.3. N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Structure: A triazole derivative () with a hydroxyamino-acetamide side chain and methoxybenzamide group.
Analogues
- Triazole-thiones () : Derived from cyclization of hydrazinecarbothioamides in NaOH, yielding tautomeric thione forms. This contrasts with the target’s stable thioether linkage .
- Thiazolidinone-azo derivatives (): Synthesized via condensation of aldehydes with mercaptoacetic acid, highlighting divergent pathways for introducing sulfur-containing groups .
Physicochemical Properties
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